![molecular formula C21H26ClN3O4S2 B2526317 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1215697-53-2](/img/structure/B2526317.png)

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

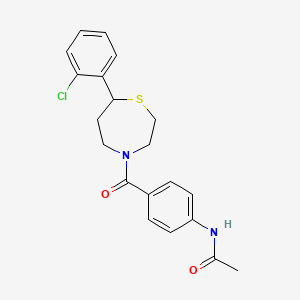

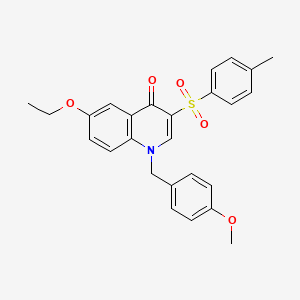

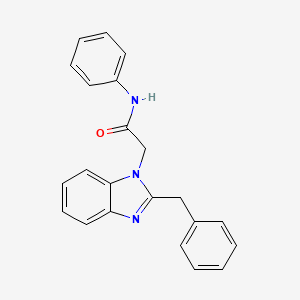

The compound "N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with various biological activities. The structure suggests the presence of a benzamide moiety, which is a common feature in many pharmacologically active compounds. The molecule also contains a thiazole ring, a dimethylaminoethyl group, and a methylsulfonyl group, which are structural elements that can confer specific chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity has been reported . Additionally, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally related to metoclopramide, has been explored for their gastrointestinal prokinetic activity . These studies provide a foundation for understanding the synthetic routes that could be applied to the compound , involving steps such as the coupling of appropriate amines with acid chlorides or the use of intermediates like thiocyanates and ethylation reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a dimethylaminoethyl group suggests potential interaction with biological targets, possibly through ionic bonding or hydrogen bonding due to the presence of nitrogen atoms . The thiazole ring is a heterocyclic compound that often contributes to the stability and electronic properties of the molecule . The methylsulfonyl group is a substituent known to influence the electronic distribution within the molecule, potentially affecting its reactivity and binding affinity .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, reactions with N-sulfonylamines can lead to the formation of thiadiazoles, oxathiazoles, and acrylamidines . The reactivity of the thiazole ring can also be modified through interactions with different reagents, leading to the formation of aroylthiazoles or thiazines when treated with bromoketones or ketenes . These reactions are indicative of the versatility and reactivity of the benzamide and thiazole moieties within the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The dimethylaminoethyl group would likely contribute to the compound's solubility in organic solvents and possibly water, depending on the overall molecule's polarity . The thiazole ring could contribute to the compound's stability and its potential to participate in aromatic stacking interactions . The methylsulfonyl group might increase the acidity of adjacent hydrogen atoms, affecting the compound's reactivity . The overall molecular geometry, influenced by these groups, would be important for the compound's interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity and Antiarrhythmic Potential

Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds related to the aforementioned chemical structure, has shown potential as selective class III electrophysiological agents. These compounds have been compared to sematilide, a potent selective class III agent undergoing clinical trials, indicating their relevance in developing new antiarrhythmic drugs (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. These studies highlight the compound's potential application as a corrosion inhibitor, offering better stability and higher inhibition efficiencies compared to previously reported inhibitors in the benzothiazole family (Hu et al., 2016).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, involving the structural motif of benzothiazole, has demonstrated analgesic and anti-inflammatory activities. These compounds have been tested as cyclooxygenase-1/2 inhibitors, showing significant potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

A study on the pharmacokinetics and antitumor activity of a series of benzonaphthyridine anti-cancer agents, including compounds structurally related to the chemical , has revealed a unique behavior in tumor versus plasma pharmacokinetics. This research suggests a novel mode of action for these compounds, potentially offering new avenues for cancer treatment (Lukka et al., 2012).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and characterization of related compounds, exploring their chemical properties and potential applications. These include research into the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles for potential pharmaceutical applications (Darweesh et al., 2016).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2.ClH/c1-5-28-16-8-11-18-19(14-16)29-21(22-18)24(13-12-23(2)3)20(25)15-6-9-17(10-7-15)30(4,26)27;/h6-11,14H,5,12-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJCDNDDGZJJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)

![3-cinnamyl-9-(3,5-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526241.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)

![4-(dibutylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2526247.png)

![3,4-Dichloro-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2526248.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2526255.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2526257.png)